molecular formula C15H10BrN3OS B6121987 (5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one

Cat. No.: B6121987
M. Wt: 360.2 g/mol
InChI Key: SQBMQPYRMPYTPX-JYRVWZFOSA-N
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Description

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-pyridin-3-yl-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-chlorophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-fluorophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-methylphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one lies in its bromine substituent, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to form halogen bonds, potentially leading to stronger interactions with biological targets compared to its analogs.

Properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-11-5-3-10(4-6-11)8-13-14(20)19-15(21-13)18-12-2-1-7-17-9-12/h1-9H,(H,18,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMQPYRMPYTPX-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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